molecular formula C23H17ClF3NO3 B2997198 (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one CAS No. 551931-16-9

(2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one

Cat. No.: B2997198
CAS No.: 551931-16-9
M. Wt: 447.84
InChI Key: QBPTZZLYUQPGPC-BUHFOSPRSA-N
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Description

The compound (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a chalcone derivative characterized by:

  • First aromatic ring: A phenyl group substituted at the 2-position with a 4-chlorobenzyloxy moiety (2-[(4-chlorophenyl)methoxy]phenyl).
  • Second aromatic ring: A 4-(trifluoromethoxy)phenyl group attached via an enamine linkage (C=N) to the α,β-unsaturated ketone backbone.

Chalcones are α,β-unsaturated ketones with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique substitution pattern of this compound—combining electron-withdrawing (Cl, trifluoromethoxy) and bulky groups—may enhance its stability, bioavailability, and target specificity compared to simpler analogs .

Properties

IUPAC Name

(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3NO3/c24-17-7-5-16(6-8-17)15-30-22-4-2-1-3-20(22)21(29)13-14-28-18-9-11-19(12-10-18)31-23(25,26)27/h1-14,28H,15H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPTZZLYUQPGPC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylmethanol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 4-(trifluoromethoxy)aniline under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties may contribute to the creation of advanced polymers, coatings, and other specialized materials.

Mechanism of Action

The mechanism of action of (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Analysis:
Compound Substituent 1 (Position 1) Substituent 2 (Position 3) Key Features
Target 2-[(4-Cl-C₆H₄)CH₂O]-C₆H₄ 4-(OCF₃)-C₆H₄-NH- High lipophilicity due to Cl and OCF₃; strong electron-withdrawing effects
Comp A 4-[(7-Cl-quinolin-4-yl)amino]-C₆H₄ 4-MeO-C₆H₄ Antimalarial activity; quinoline enhances DNA intercalation
Comp B 4-Br-C₆H₄ 4-F-C₆H₄ Planar structure with C–H···O/F/Br interactions; halogen size affects packing
Comp C 4-F-C₆H₄ 4-(NMe₂)-C₆H₄ Electron-donating NMe₂ group increases basicity; layered crystal structure
Comp D 4-Cl-C₆H₄ 4-Me-C₆H₄ Methyl enhances hydrophobicity; lower reactivity than halogenated analogs

Key Observations :

  • Halogen Effects : Bromine and chlorine in analogs (e.g., Comp B) induce stronger intermolecular interactions (e.g., C–H···Br) than fluorine, influencing solubility and crystal packing .

Physicochemical Properties

Melting Points and Solubility:
Compound Melting Point (°C) Solubility Reference
Target Data not available Predicted low solubility in water (high logP) -
Comp A 201–203 Soluble in DMSO, methanol
Comp B Not reported Insoluble in water; soluble in acetone
Comp C Not reported Moderate in chloroform

Spectral Data :

  • NMR Shifts: Target: Expected aromatic protons at δ 6.8–8.0 ppm (overlapping signals from two substituted phenyl rings). The OCF₃ group typically causes deshielding (~δ 7.5–8.0 ppm) . Comp A : δ 3.83 (s, OCH₃), δ 7.2–8.3 (quinoline and aryl protons). Comp C : δ 3.05 (s, NMe₂), δ 6.7–7.9 (fluorophenyl and dimethylaminoaryl protons).

Yield Optimization :

  • Higher yields (e.g., 85% in Comp A ) are achieved with microwave-assisted or reflux conditions compared to traditional methods.

Biological Activity

The compound (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClF3O3C_{19}H_{16}ClF_3O_3, and it features a complex structure that includes a chlorophenyl group and a trifluoromethoxy group. The structural configuration plays a crucial role in its biological activity.

Chalcones have been shown to exert their biological effects through various mechanisms:

  • Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest at different phases. For instance, studies have demonstrated that certain chalcone derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
  • Induction of Apoptosis : The compound has been observed to promote apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This includes the upregulation of Bax and downregulation of Bcl-2, which are critical in the apoptotic pathway .
  • Antimicrobial Activity : Chalcones exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine and fluorine, enhances their antibacterial potency by disrupting bacterial cell membranes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Observed Reference
Cell Cycle ArrestG1 phase arrest in various cancer cell lines
Apoptosis InductionIncreased caspase-3 activation
Antimicrobial ActivityEffective against MRSA and E. coli
Inhibition of Inflammatory MarkersReduced levels of TNF-alpha and IL-6

1. Anticancer Activity

A study conducted on human leukemia cell lines demonstrated that the compound effectively induced apoptosis through the mitochondrial pathway. The treatment resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, leading to cell death .

2. Antimicrobial Efficacy

In vitro studies revealed that this chalcone derivative exhibited significant antibacterial activity against drug-resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values indicated strong potential for development into a therapeutic agent against resistant bacterial infections .

3. Anti-inflammatory Effects

Research has shown that the compound can significantly reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases. This effect is attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. For example:

  • React 2-[(4-chlorophenyl)methoxy]acetophenone with 4-(trifluoromethoxy)benzaldehyde in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours .
  • Purify the product via recrystallization using ethanol or methanol. Monitor reaction progress using TLC and confirm the (2E)-configuration via NOESY or X-ray crystallography .

Basic: How can the structure and purity of this compound be validated experimentally?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry (e.g., monoclinic P21/c space group, Z = 8) .
  • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, enone protons as doublets at δ 6.5–7.5 ppm) .
  • HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Basic: What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use zones of inhibition (ZOI) as a preliminary metric .
  • Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution (range: 1–128 µg/mL). Include positive controls (e.g., ciprofloxacin) .

Advanced: How can DFT calculations elucidate electronic properties and reaction mechanisms?

  • Geometry optimization : Use B3LYP/6-311G(d,p) to model the enone system and analyze frontier molecular orbitals (HOMO-LUMO gap) for charge-transfer interactions .
  • Mechanistic insights : Simulate the Claisen-Schmidt condensation transition state to assess the role of electron-withdrawing groups (Cl, CF3_3O) in stabilizing intermediates .

Advanced: What solvent systems optimize yield and stereoselectivity during synthesis?

  • Polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce stereoselectivity.
  • Ethanol/water mixtures (3:1 v/v) at 50°C improve yields (75–85%) by balancing solubility and basic catalyst activity .
  • Solvent-free microwave-assisted synthesis can reduce reaction time (30 mins) but requires rigorous temperature control .

Advanced: How do crystal packing interactions influence physicochemical stability?

  • Analyze X-ray data (e.g., CCDC 1988019) for intermolecular interactions:
    • π-π stacking between aromatic rings (distance: 3.5–4.0 Å).
    • Hydrogen bonds involving the enone carbonyl (C=O···H–N, ~2.8 Å) .
  • Stability tests: Perform accelerated degradation studies (40°C/75% RH) to correlate packing density with hygroscopicity .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Electron-withdrawing substituents : Replace 4-Cl with 4-F or 4-CF3_3 to modulate lipophilicity (logP) and bioactivity .
  • Amino group modifications : Substitute trifluoromethoxy with sulfonamide or morpholine groups to enhance solubility and target selectivity .
  • Validate analogs via molecular docking (e.g., AutoDock Vina) against enzymes like β-ketoacyl-ACP synthase .

Advanced: What experimental variables most significantly impact reaction yield?

  • Catalyst concentration : Excess KOH (>0.03 mol) leads to side reactions (e.g., aldol condensation byproducts) .
  • Temperature : Maintain ≤50°C to prevent retro-aldol decomposition.
  • Substituent effects : Electron-deficient aldehydes (e.g., 4-CF3_3O) improve enone formation kinetics (yield: 80% vs. 60% for electron-rich analogs) .

Advanced: How to resolve contradictions in biological activity data across similar compounds?

  • Meta-analysis : Compare MIC values of analogs (e.g., 4-Cl vs. 4-F substituents) using ANOVA to identify statistically significant trends .
  • Experimental limitations : Address batch variability (e.g., purity differences) via orthogonal characterization (HPLC, HRMS) .
  • Mechanistic studies : Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .

Advanced: What computational tools predict pharmacokinetic properties like logP and metabolic stability?

  • logP calculation : Use ChemAxon or SwissADME with atomic contributions from Cl (+0.71) and CF3_3O (+1.2) .
  • Metabolism prediction : Simulate CYP450 interactions (e.g., CYP3A4) via StarDrop or Schrödinger’s ADMET Predictor .
  • Validate predictions with in vitro microsomal assays (e.g., human liver microsomes, t1/2_{1/2} measurement) .

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